molecular formula C14H17NO2 B2650791 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide CAS No. 2097892-74-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide

Cat. No.: B2650791
CAS No.: 2097892-74-3
M. Wt: 231.295
InChI Key: UNFMCBXXAYYLCF-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide is a synthetic organic compound that features a benzofuran ring fused with a pentenamide group. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones, which are then reacted with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using transition-metal catalysis. These methods are optimized for high yield and purity, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-8-14(16)15-9-11-10-17-13-7-5-4-6-12(11)13/h2,4-7,11H,1,3,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFMCBXXAYYLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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